molecular formula C20H18F2N2OS B2912308 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1226455-63-5

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2912308
CAS No.: 1226455-63-5
M. Wt: 372.43
InChI Key: BRCFNRXLENUHLP-UHFFFAOYSA-N
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Description

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, glyoxal and aniline can be used to form the imidazole core.

    Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of an allyl halide (e.g., allyl bromide) with a thiol (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).

    Attachment of the Difluoromethoxyphenyl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a difluoromethoxyphenyl boronic acid and a halogenated imidazole intermediate.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole intermediate reacts with p-tolyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Investigation of its pharmacological properties, including potential antimicrobial, antifungal, or anticancer activities.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The difluoromethoxy and p-tolyl groups may enhance its lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar compounds to 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole include other imidazole derivatives with different substituents. For example:

    2-(methylthio)-1-(4-(trifluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of an allylthio group.

    2-(allylthio)-1-(4-(methoxy)phenyl)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

The uniqueness of this compound lies in the specific combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2OS/c1-3-12-26-20-23-13-18(15-6-4-14(2)5-7-15)24(20)16-8-10-17(11-9-16)25-19(21)22/h3-11,13,19H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCFNRXLENUHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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